N,N-ジメチル-p-フェニレンジアミン硫酸塩

概要

説明

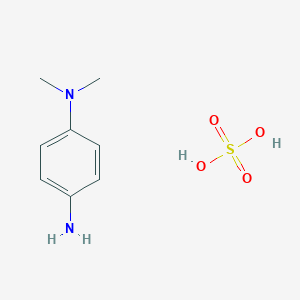

N,N-Dimethyl-p-phenylenediamine sulfate: is a chemical compound with the molecular formula C8H14N2O4S . It is commonly used as a reagent in various chemical analyses and reactions. This compound appears as a white to yellow crystalline powder and is known for its role in detecting trace amounts of sulfur and other elements .

科学的研究の応用

Scientific Research Applications

-

Cardioprotection Studies

- DMPD sulfate is used to investigate the role of hydrogen sulfide (H2S) in cardioprotection during ischemic preconditioning in rat hearts. This application is crucial for understanding potential therapeutic strategies for heart diseases by assessing how H2S can mitigate damage during ischemic events .

- Spectrophotometric Analysis

- H2S Production Measurement

Cardioprotection Mechanisms

A study investigated the cardioprotective effects of H2S using DMPD sulfate to quantify H2S levels during ischemic events. The findings indicated that preconditioning with H2S significantly reduced myocardial injury, suggesting potential clinical applications for heart disease management.

Gold Ion Detection

In a comparative analysis of various reagents for detecting gold(III), DMPD sulfate demonstrated superior sensitivity and specificity. The study highlighted its effectiveness in pharmaceutical quality control, ensuring that formulations meet safety standards.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cardioprotection Studies | Investigates H2S's role in heart protection | H2S reduces ischemic injury in rat models |

| Spectrophotometric Analysis | Determines gold(III) concentration in pharmaceuticals | High sensitivity and specificity for gold detection |

| H2S Production Measurement | Assesses H2S levels in colonic tissues | Important for understanding gastrointestinal signaling |

作用機序

Target of Action

N,N-Dimethyl-p-phenylenediamine sulfate (DMPPDA) primarily targets hydrogen sulfide (H2S) in biological systems . H2S is a gaseous signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and inflammation .

Mode of Action

DMPPDA interacts with H2S through a chemical reaction. In the presence of an iron (III) catalyst, DMPPDA undergoes an oxidation reaction with H2S to produce methylene blue . This reaction forms the basis for the spectrophotometric detection of trace quantities of iron (III) and H2S .

Biochemical Pathways

The interaction of DMPPDA with H2S affects the H2S signaling pathway. H2S is known to play a role in cardioprotection induced by ischemic preconditioning . By reacting with H2S, DMPPDA can influence these cardioprotective effects.

Pharmacokinetics

It is known that dmppda is soluble in water , which suggests that it could have good bioavailability

Result of Action

The reaction of DMPPDA with H2S results in the formation of methylene blue . This can be quantified spectrophotometrically, providing a measure of the amount of H2S present in the system . Therefore, the molecular effect of DMPPDA’s action is the reduction of H2S levels, with potential downstream effects on H2S-mediated physiological processes.

生化学分析

Biochemical Properties

N,N-Dimethyl-p-phenylenediamine sulfate plays a significant role in biochemical reactions. It is involved in the spectrophotometric determination of gold (III) in gold-pharmaceuticals such as sodium aurothimaleate and auranofin

Cellular Effects

It is known to be involved in the production of H2S in colonic tissue . Its influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, is yet to be fully understood.

Molecular Mechanism

It is known to participate in the oxidation reaction with H2O2 in the presence of iron (III) catalyst, which has been used for the spectrophotometric detection of trace quantities of iron (III)

準備方法

Synthetic Routes and Reaction Conditions:

Synthesis from p-phenylenediamine: One common method involves the methylation of p-phenylenediamine using dimethyl sulfate under controlled conditions. The reaction typically occurs in an aqueous medium with a base such as sodium hydroxide to neutralize the acidic by-products.

Industrial Production Methods: Industrially, N,N-Dimethyl-p-phenylenediamine sulfate can be produced by reacting p-phenylenediamine with dimethyl sulfate in large-scale reactors.

化学反応の分析

Types of Reactions:

Oxidation: N,N-Dimethyl-p-phenylenediamine sulfate undergoes oxidation reactions, often forming colored radical cations. These reactions are useful in spectrophotometric analyses.

Reduction: The compound can be reduced back to its parent amine under specific conditions.

Substitution: It can participate in substitution reactions where the dimethylamino groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, sulfonating agents.

Major Products:

Oxidation: Formation of radical cations.

Reduction: Regeneration of p-phenylenediamine.

Substitution: Formation of various substituted derivatives.

類似化合物との比較

N,N-Dimethyl-1,4-phenylenediamine: Similar in structure but differs in its sulfate salt form.

N,N-Diethyl-p-phenylenediamine: Contains ethyl groups instead of methyl groups, leading to different chemical properties and applications.

4-Amino-N,N-dimethylaniline: Another derivative with similar applications but different reactivity due to the absence of the sulfate group

Uniqueness:

- N,N-Dimethyl-p-phenylenediamine sulfate is unique due to its sulfate group, which enhances its solubility and reactivity in aqueous solutions. This makes it particularly useful in spectrophotometric analyses and other applications where solubility is crucial .

生物活性

N,N-Dimethyl-p-phenylenediamine sulfate (DMPD sulfate) is a chemical compound widely used in various fields, including analytical chemistry and biomedicine. This article delves into its biological activity, exploring its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : (CH₃)₂NC₆H₄NH₂·H₂SO₄

- Molecular Weight : 234.27 g/mol

- CAS Number : 6219-73-4

DMPD sulfate is a derivative of p-phenylenediamine and is primarily recognized for its role as a reagent in spectrophotometric assays and its potential biological effects.

Applications in Biological Research

DMPD sulfate has been utilized in various biological studies, particularly focusing on oxidative stress and cardiovascular protection. Key applications include:

- Cardioprotection Studies : DMPD sulfate has been employed to investigate the role of hydrogen sulfide (H₂S) in cardioprotection during ischemic preconditioning in rat models. Research indicates that H₂S plays a significant role in reducing myocardial injury during ischemia .

- Oxidative Stress Measurement : It is also used to evaluate the oxidative status of human plasma, providing insights into the balance between oxidative stress and antioxidant defenses in various diseases .

The biological activity of DMPD sulfate is primarily linked to its ability to participate in redox reactions. Upon oxidation, it forms a radical cation, which can interact with various biomolecules, influencing cellular processes:

- Oxidation Pathways : DMPD undergoes oxidation by various oxidants, including caeruloplasmin, leading to the formation of reactive intermediates that can affect cellular signaling pathways .

- Hydrogen Sulfide Production : The compound has been implicated in studies examining H₂S production in colonic tissues, highlighting its role in gastrointestinal health and disease processes .

Research Findings

Several studies have documented the biological effects of DMPD sulfate:

Table 1: Summary of Key Studies Involving DMPD Sulfate

Case Studies

- Cardiovascular Protection : A study published in The Journal of Pharmacology and Experimental Therapeutics demonstrated that exogenous application of DMPD sulfate enhances the cardioprotective effects of ischemic preconditioning through modulation of H₂S levels, suggesting therapeutic potential for cardiac ischemia .

- Oxidative Stress Assessment : Research highlighted in Free Radical Research indicated that DMPD sulfate can be used to quantify oxidative damage in human plasma samples, establishing its utility as a biomarker for oxidative stress-related diseases .

Safety and Toxicology

While DMPD sulfate has beneficial applications, it is essential to consider its toxicity profile:

特性

IUPAC Name |

4-N,4-N-dimethylbenzene-1,4-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.H2O4S/c1-10(2)8-5-3-7(9)4-6-8;1-5(2,3)4/h3-6H,9H2,1-2H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUKPDKNLKRLHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60160-75-0, 536-47-0, 99-98-9 (Parent) | |

| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60160-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-p-phenylenediamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N,N-dimethyl-, sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006219734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40883430 | |

| Record name | N,N-Dimethyl-1,4-phenylenediamine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6219-73-4, 536-47-0 | |

| Record name | N,N-Dimethyl-p-phenylenediamine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6219-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-p-phenylenediamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N,N-dimethyl-, sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006219734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyl-1,4-phenylenediamine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylbenzene-1,4-diammonium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-amino-N,N-dimethylaniline sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYL-P-PHENYLENEDIAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X997IVP3JA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of N,N-Dimethyl-p-phenylenediamine Sulfate in analytical chemistry?

A: N,N-Dimethyl-p-phenylenediamine Sulfate is utilized as a chromogenic reagent in analytical chemistry. For example, it's employed in a spectrophotometric assay to determine serum levels of hydrogen sulfide (H2S). The reaction of sulfide with N,N-Dimethyl-p-phenylenediamine Sulfate in the presence of an oxidizing agent like Fe3+ and hydrochloric acid produces methylene blue. The absorbance of this methylene blue solution is then measured at 670 nm to quantify H2S levels [].

Q2: How is N,N-Dimethyl-p-phenylenediamine Sulfate used in studying bacterial physiology?

A: Research suggests N,N-Dimethyl-p-phenylenediamine Sulfate plays a role in understanding the physiology of certain bacteria like Streptomyces. Studies show that a specific enzyme, extracytoplasmic phenol oxidase (EpoA), found in Streptomyces griseus utilizes N,N-Dimethyl-p-phenylenediamine Sulfate as a substrate []. This enzyme is implicated in cellular development and its activity appears to be influenced by copper levels and regulatory factors like A-factor.

Q3: Can you elaborate on the connection between N,N-Dimethyl-p-phenylenediamine Sulfate, copper, and Streptomyces?

A: Research indicates that copper significantly influences the activity of enzymes that utilize N,N-Dimethyl-p-phenylenediamine Sulfate in Streptomyces. For instance, in Streptomyces griseus, copper induces the activity of EpoA, an enzyme that utilizes N,N-Dimethyl-p-phenylenediamine Sulfate as a substrate []. Furthermore, in Streptomyces coelicolor A3(2) and S. griseus, knocking out the Sco1/SenC family copper chaperone (ScoC) affected the activity of multiple copper-containing oxidases, including one that utilizes N,N-Dimethyl-p-phenylenediamine Sulfate []. This knockout impacted antibiotic production, cell differentiation, and other physiological processes, highlighting the complex interplay between copper, these enzymes, and N,N-Dimethyl-p-phenylenediamine Sulfate in Streptomyces.

Q4: Is N,N-Dimethyl-p-phenylenediamine Sulfate used in analyzing hair dyes?

A: Yes, a high-performance liquid chromatography (HPLC) method utilizing N,N-Dimethyl-p-phenylenediamine Sulfate has been developed for analyzing hair dyes. This method focuses on quantifying N,N-Dimethyl-p-phenylenediamine Sulfate alongside other N-substituted derivatives of p-phenylenediamine commonly found in hair dyes. The technique demonstrates high accuracy and efficiency in separating and quantifying these compounds [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。